3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
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Overview
Description
3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxyphenyl group, a methylimidazo[1,2-a]pyridine core, and a prop-2-enoic acid moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Benzimidazole derivatives: These compounds also possess a fused heterocyclic structure and are known for their therapeutic potential.
Uniqueness
3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid is unique due to its specific structural features, such as the methoxyphenyl group and the prop-2-enoic acid moiety. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[2-(3-methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-5-4-10-20-15(8-9-16(21)22)17(19-18(12)20)13-6-3-7-14(11-13)23-2/h3-11H,1-2H3,(H,21,22) |
InChI Key |
VBXMICYZEKURII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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